1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a pyridine ring, all connected through various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the thioether group and the piperidine ring. The final step involves the attachment of the pyridine ring through a carboxamide linkage. Common reagents used in these reactions include various halogenated compounds, thiols, and amines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions with thiols or amines to form the desired thioether or amide linkages.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Nucleophiles: Thiols, amines
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: shares structural similarities with other pyrimidine and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-17-6-7-18(2)21(13-17)31-23-14-22(27-16-28-23)29-11-8-19(9-12-29)24(30)26-15-20-5-3-4-10-25-20/h3-7,10,13-14,16,19H,8-9,11-12,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNYCDSLOGBVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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